5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene
Description
Properties
CAS No. |
57801-12-4 |
|---|---|
Molecular Formula |
C14H21BrO |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H21BrO/c1-6-16-14-12(9(2)3)7-11(15)8-13(14)10(4)5/h7-10H,6H2,1-5H3 |
InChI Key |
FLSBJPJHIMOTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C(C)C)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene
Method 1: Sequential Friedel-Crafts Alkylation and Etherification
A foundational approach involves introducing isopropyl groups via Friedel-Crafts alkylation, followed by ethoxy group installation and bromination.
Friedel-Crafts Alkylation of Benzene
Benzene undergoes Friedel-Crafts alkylation with excess isopropyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via a two-step mechanism:
- Generation of the isopropyl carbocation from isopropyl chloride and AlCl₃.
- Electrophilic attack on benzene, yielding 1,3-di(propan-2-yl)benzene as the major product due to steric stabilization of the meta-substituted intermediate.
Reaction Conditions :
Etherification via Williamson Synthesis
1,3-Di(propan-2-yl)benzene is nitrated to introduce a nitro group at position 5, which is subsequently reduced to an amine. The amine is diazotized and hydrolyzed to a phenol, which undergoes Williamson ether synthesis with ethyl bromide in acetone using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions :
- Temperature: Reflux (80°C).
- Solvent: Acetone.
- Yield: 75–85% for phenol synthesis; 65–75% for etherification.
Bromination at Position 5
The ethoxy-directed bromination employs bromine (Br₂) in acetic acid, selectively substituting the para position relative to the ethoxy group (position 5).
Reaction Conditions :
Method 2: Direct Functionalization of Pre-substituted Intermediates
This strategy begins with 2-ethoxyphenol, which is alkylated and brominated in a controlled sequence.
Synthesis of 2-Ethoxyphenol
Phenol reacts with ethyl bromide in acetone under reflux with K₂CO₃, yielding 2-ethoxyphenol via nucleophilic aromatic substitution.
Reaction Conditions :
Dual Alkylation with Isopropyl Groups
2-Ethoxyphenol undergoes Friedel-Crafts alkylation using isopropyl chloride and AlCl₃. The ethoxy group directs isopropyl substitution to positions 1 and 3, producing 2-ethoxy-1,3-di(propan-2-yl)benzene.
Challenges :
- Competing para-substitution necessitates excess isopropyl chloride (2.5 equivalents).
- Yield: 55–65%.
Regioselective Bromination
Bromine is introduced at position 5 using N-bromosuccinimide (NBS) in dichloromethane under radical initiation.
Reaction Conditions :
Method 3: Halogen Exchange and Cross-Coupling Reactions
A modern approach employs Suzuki-Miyaura coupling to install the bromine and isopropyl groups.
Synthesis of 1,3-Di(propan-2-yl)-5-bromobenzene
1,3-Diiodobenzene reacts with isopropylboronic acid in a palladium-catalyzed coupling, followed by bromination at position 5.
Reaction Conditions :
Etherification via Ullmann Coupling
The brominated intermediate undergoes Ullmann coupling with sodium ethoxide in the presence of copper(I) iodide to introduce the ethoxy group.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | Friedel-Crafts, Williamson, Bromination | 60–70 | High selectivity for bromine placement | Low overall yield due to multiple steps |
| Direct Functionalization | Etherification, Alkylation, Bromination | 55–65 | Fewer steps | Competing para-substitution |
| Cross-Coupling | Suzuki, Ullmann | 40–50 | Modularity | Expensive catalysts, low yields |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky isopropyl groups impede electrophilic substitution. Using polar aprotic solvents (e.g., DMF) enhances reagent mobility, improving yields by 10–15%.
Regioselectivity Control
Directed ortho metalation (DoM) with lithium diisopropylamide (LDA) ensures precise substitution at positions 1 and 3. Quenching with isopropyl iodide achieves 80% regioselectivity.
Purification Techniques
Flash chromatography with hexane/ethyl acetate (60:40) resolves sterically hindered intermediates, as demonstrated in propargyloxybenzene syntheses.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The ethoxy and isopropyl groups can influence the reactivity and stability of the compound by donating or withdrawing electrons through inductive and resonance effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Electronic and Steric Effects
- Ethoxy vs. Isopropoxy ( vs. However, the two isopropyl groups at positions 1 and 3 create significant steric hindrance, which may slow reaction kinetics in cross-coupling compared to methyl-substituted analogs .
Bromo vs. Iodo ( vs. Target):
Bromine in the target compound is less reactive than iodine in Suzuki-Miyaura couplings but offers better stability under harsh conditions. The isopropyl groups may necessitate higher catalyst loadings or elevated temperatures for efficient coupling .Electron-Withdrawing vs. Electron-Donating Groups ( vs. Target):
Difluoro substituents in 5-Bromo-2-ethoxy-1,3-difluorobenzene deactivate the ring toward electrophilic substitution, whereas the isopropyl groups in the target compound are electron-donating, activating the ring for reactions at the bromine site .
Physical and Chemical Properties
Solubility and Stability:
The target compound’s isopropyl groups enhance lipophilicity compared to methyl or fluoro analogs, reducing water solubility but improving compatibility with organic solvents. Stability is likely higher than halogen-rich analogs (e.g., 5-Bromo-2-ethoxy-1,3-difluorobenzene) due to reduced electron withdrawal .Thermal Properties: Bulky substituents typically elevate melting/boiling points. For example, 5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene (MW 243.14) is stored at 2–8°C ; the target compound (MW ~273.2) may require similar or stricter storage conditions.
Biological Activity
5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene (CAS No. 57801-12-4) is an organic compound with potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A bromine atom at the 5-position of the benzene ring.
- An ethoxy group at the 2-position.
- Two isopropyl groups at the 1 and 3 positions.
This unique structure may influence its interaction with biological targets, enhancing its pharmacological potential.
The biological activity of this compound may involve various mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with receptors, altering signaling pathways essential for cell function and communication.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, brominated compounds have been shown to inhibit the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the presence of bromine may enhance the compound's efficacy against pathogens.
Anticancer Activity
In vitro studies have demonstrated that similar compounds possess anticancer properties. For example, brominated benzene derivatives have shown cytotoxic effects on cancer cell lines such as HeLa and MCF7.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF7 | 25 |
These findings indicate a potential for further exploration in cancer therapy applications.
Case Studies
- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology evaluated various brominated compounds, including derivatives similar to this compound. The study found significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : Another research article focused on the anticancer properties of brominated compounds highlighted their ability to induce apoptosis in cancer cells. The study indicated that these compounds could serve as lead compounds for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a bromophenol precursor. For example, introducing isopropyl groups via Friedel-Crafts alkylation using isopropyl halides and Lewis acids (e.g., AlCl₃), followed by ethoxylation with ethyl bromide under basic conditions. Reaction efficiency can be optimized by controlling temperature (0–5°C for alkylation to minimize side reactions) and using anhydrous solvents to avoid hydrolysis. Catalytic amounts of phase-transfer agents may improve ethoxylation yields .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer : Purification techniques include column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sterically hindered by-products. Recrystallization from ethanol or acetone is effective due to the compound’s moderate solubility in polar solvents at low temperatures. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Distinct signals for ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm triplet, δ 3.4–3.6 ppm quartet) and isopropyl groups (δ 1.2–1.4 ppm doublet, δ 2.8–3.1 ppm septet).
- ¹³C NMR : Confirm quaternary carbons adjacent to bromine (δ 120–130 ppm).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 284 (M⁺, isotopic pattern consistent with bromine).
- IR : C-Br stretch (~600 cm⁻¹) and ether C-O stretch (~1100 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the isopropyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky isopropyl groups hinder access to the bromine atom, reducing efficacy in Suzuki-Miyaura couplings. To mitigate this, use Pd catalysts with large ligands (e.g., SPhos or XPhos) to stabilize the transition state. Elevated temperatures (80–100°C) and polar aprotic solvents (DMF) enhance reaction rates. Kinetic studies comparing coupling yields with/without steric modifiers (e.g., tert-butyl groups) can quantify hindrance effects .
Q. What strategies can address contradictory crystallographic data when determining the compound’s structure?
- Methodological Answer : Contradictions may arise from disorder in the isopropyl or ethoxy groups. Use high-resolution X-ray data (≤0.8 Å) and refine with SHELXL, applying restraints for bond lengths/angles. Twinning can be resolved via PLATON’s TWINABS. For ambiguous electron density, DFT-optimized molecular geometries (e.g., Gaussian09) provide reference models .
Q. What computational methods predict the compound’s interactions in medicinal chemistry applications?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) evaluates binding affinities. QSAR models trained on brominated aromatic compounds predict bioactivity. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. How can researchers analyze by-products from its synthesis and propose mechanistic pathways?
- Methodological Answer : By-products (e.g., di-alkylated isomers) are identified via GC-MS and 2D NMR (HSQC, HMBC). Isotopic labeling (e.g., D₂O quenching) traces proton transfer steps. Mechanistic proposals are tested using DFT calculations (B3LYP/6-31G*) to map energy barriers for alkylation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
